Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole ring and a methoxy-benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Methoxy-Benzyl Group: The methoxy-benzyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy-benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, showing promising activity against various cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the mechanisms of cell apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride involves its interaction with cellular targets, leading to the induction of apoptosis and cell cycle arrest. The compound has been shown to cause S-phase and G2/M-phase arrests in cancer cell lines, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds also contain the benzo[1,3]dioxole ring and have shown antitumor activity.
Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Similar in structure but with different substituents, leading to varied biological activities.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride is unique due to its specific combination of the benzo[1,3]dioxole ring and methoxy-benzylamine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
436099-74-0 |
---|---|
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C16H17NO3.ClH/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H |
InChI Key |
GUWNFTMHCOAZTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.